3-[3-(4-bromophenyl)-4-(2,2-dicyanoeth-1-en-1-yl)-1H-pyrazol-1-yl]propanoic acid
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Overview
Description
3-[3-(4-bromophenyl)-4-(2,2-dicyanoeth-1-en-1-yl)-1H-pyrazol-1-yl]propanoic acid is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-bromophenyl)-4-(2,2-dicyanoeth-1-en-1-yl)-1H-pyrazol-1-yl]propanoic acid typically involves multi-step organic reactions. One common method involves the initial formation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone. Subsequent steps include the introduction of the bromophenyl and dicyanoethenyl groups through various substitution reactions. The final step involves the addition of the propanoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-bromophenyl)-4-(2,2-dicyanoeth-1-en-1-yl)-1H-pyrazol-1-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[3-(4-bromophenyl)-4-(2,2-dicyanoeth-1-en-1-yl)-1H-pyrazol-1-yl]propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3-[3-(4-bromophenyl)-4-(2,2-dicyanoeth-1-en-1-yl)-1H-pyrazol-1-yl]propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
3-(4-bromophenyl)-1H-pyrazole: Lacks the dicyanoethenyl and propanoic acid groups.
4-(2,2-dicyanoeth-1-en-1-yl)-1H-pyrazole: Lacks the bromophenyl and propanoic acid groups.
3-(4-bromophenyl)-4-(2,2-dicyanoeth-1-en-1-yl)-1H-pyrazole: Lacks the propanoic acid group.
Uniqueness
The uniqueness of 3-[3-(4-bromophenyl)-4-(2,2-dicyanoeth-1-en-1-yl)-1H-pyrazol-1-yl]propanoic acid lies in its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-[3-(4-bromophenyl)-4-(2,2-dicyanoethenyl)pyrazol-1-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN4O2/c17-14-3-1-12(2-4-14)16-13(7-11(8-18)9-19)10-21(20-16)6-5-15(22)23/h1-4,7,10H,5-6H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATTZVZMYZRNEFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C=C2C=C(C#N)C#N)CCC(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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